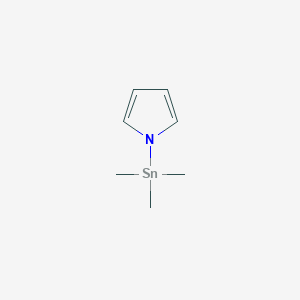

1-(Trimethylstannyl)-1H-pyrrole

Description

Properties

CAS No. |

14813-59-3 |

|---|---|

Molecular Formula |

C7H13NSn |

Molecular Weight |

229.89 g/mol |

IUPAC Name |

trimethyl(pyrrol-1-yl)stannane |

InChI |

InChI=1S/C4H4N.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-4H;3*1H3;/q-1;;;;+1 |

InChI Key |

GVEIXLNCRIMESU-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)N1C=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Direct N-Stannylation of Pyrrole (B145914)

Direct N-stannylation involves the formation of a nitrogen-tin bond in a single step from pyrrole and an appropriate organotin reagent. This approach is challenging due to the dual reactivity of the pyrrole ring, which is susceptible to electrophilic attack at both the nitrogen and carbon atoms.

Achieving selective N-substitution over C-substitution is the primary challenge in the direct stannylation of pyrrole. The nitrogen atom's lone pair is involved in the aromatic sextet, which makes the carbon atoms (particularly the C-2 position) electron-rich and prone to electrophilic attack. Direct reaction with an electrophile like trimethyltin (B158744) chloride under neutral or acidic conditions often leads to polymerization or C-stannylation.

To favor N-substitution, strategies often involve enhancing the nucleophilicity of the nitrogen atom or using specific tin reagents designed to react with N-H bonds. One effective strategy is the use of highly reactive aminostannanes, such as (dimethylamino)trimethylstannane. In this case, the reaction proceeds via a transamination mechanism where the acidic proton of the pyrrole N-H bond is transferred to the more basic dimethylamino group, releasing dimethylamine (B145610) as a volatile byproduct and forming the desired N-Sn bond.

The optimization of reaction conditions is critical to maximize the yield and selectivity of N-stannylation. Key parameters include the choice of solvent, temperature, and the nature of the tin reagent.

Solvent: Non-polar, aprotic solvents like hexane (B92381) or toluene (B28343) are often preferred to minimize side reactions. Protic solvents are generally avoided as they can compete with pyrrole in reacting with the organotin reagent.

Temperature: Reactions are often performed at moderate temperatures. While initial mixing may be done at low temperatures to control the reaction rate, gentle heating can be required to drive the reaction to completion, especially when less reactive tin halides are used in the presence of a non-nucleophilic base.

Reagent Choice: As mentioned, aminostannanes provide a cleaner route than tin halides. When using trimethyltin chloride, the addition of a stoichiometric amount of a non-nucleophilic base is necessary to scavenge the HCl formed, preventing acid-catalyzed polymerization of the pyrrole.

Table 1: Theoretical Strategies for Direct N-Stannylation of Pyrrole

| Organotin Reagent | Additive/Co-reagent | Plausible Mechanism | Key Consideration |

|---|---|---|---|

| (Dimethylamino)trimethylstannane | None | Transamination | Reaction is driven by the formation of a stable Sn-N bond and the release of volatile dimethylamine. |

| Trimethyltin Chloride | Triethylamine (Non-nucleophilic base) | In-situ deprotonation/HCl scavenging | Base prevents acid-catalyzed polymerization but must be non-nucleophilic to avoid reacting with the tin reagent. |

The yield and purity of 1-(trimethylstannyl)-1H-pyrrole from direct stannylation are highly dependent on the successful suppression of side reactions. The primary impurity is often the C-stannylated isomer, 2-(trimethylstannyl)-1H-pyrrole. Over-stannylation can also occur, leading to products like 1,2-bis(trimethylstannyl)-1H-pyrrole. Due to the moisture sensitivity of the N-Sn bond, rigorous exclusion of water from the reaction is mandatory to prevent hydrolysis back to pyrrole and trimethyltin hydroxide. Purification is typically achieved by distillation under reduced pressure, as the product is a liquid at room temperature.

Indirect Synthetic Routes

Indirect routes involve the pre-activation of pyrrole, typically by converting it into a more potent nucleophile, followed by reaction with an electrophilic tin source. These methods are often more reliable and higher-yielding than direct stannylation.

The most common and effective indirect method for synthesizing this compound is through a transmetalation reaction. This two-step process involves the deprotonation of pyrrole with a strong base to form a pyrrolide salt, followed by quenching the resulting anion with trimethyltin chloride. wikipedia.org

The first step is the deprotonation of the pyrrole N-H proton (pKa ≈ 17.5 in DMSO). This is readily achieved using strong bases such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Other suitable bases include sodium hydride (NaH) or Grignard reagents (e.g., ethylmagnesium bromide). This generates the N-lithiopyrrole (or corresponding sodium or magnesium salt), which is a powerful nitrogen-centered nucleophile.

In the second step, the pyrrolide anion is treated with trimethyltin chloride. wikipedia.orgmsu.edu The nucleophilic nitrogen atom displaces the chloride ion on the tin atom in a salt metathesis reaction, forming the stable N-Sn bond of the target compound and a metal halide byproduct (e.g., LiCl). This method is highly selective for N-substitution and generally provides high yields.

Table 2: Representative Conditions for Transmetalation Synthesis

| Base | Solvent | Temperature | Typical Yield | Byproduct |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to rt | > 85% | Lithium Chloride (LiCl) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to rt | High | Sodium Chloride (NaCl) |

| Ethylmagnesium Bromide (EtMgBr) | Diethyl Ether | 0 °C to reflux | High | Magnesium Bromide Chloride (MgBrCl) |

Functional group interconversion (FGI) refers to the transformation of one functional group into another. In the context of synthesizing this compound, this would involve starting with a pyrrole already substituted at the nitrogen with a different group, which is then converted to the trimethylstannyl group.

A hypothetical example would be the use of an N-silylpyrrole, such as 1-(trimethylsilyl)-1H-pyrrole. The N-Si bond is more labile than an N-C bond. In principle, this silyl (B83357) group could be exchanged for a stannyl (B1234572) group upon reaction with a suitable organotin reagent, potentially catalyzed by a fluoride (B91410) source which activates the silicon for cleavage. However, this approach is not commonly employed for this specific transformation, as the transmetalation route from deprotonated pyrrole is exceptionally efficient and straightforward. The FGI strategy remains a theoretical possibility but is less practical compared to established methods.

Green Chemistry Principles in N-Stannylpyrrole Synthesis

The pursuit of greener synthetic routes for N-stannylpyrroles, including this compound, is guided by the twelve principles of green chemistry. Key areas of focus include the use of catalysts, solvent-free reaction conditions, and improving atom economy. researchgate.nettugraz.at

Catalytic Approaches: The development of catalytic methods for the N-stannylation of pyrroles presents a significant opportunity for greener synthesis. While specific catalysts for the direct stannylation of pyrrole with trimethyltin reagents are still an area of active research, broader advancements in catalytic C-H bond stannylation offer promising avenues. acs.org Catalytic reactions are inherently more atom-economical as they are used in smaller quantities and can be recycled, reducing waste. mdpi.com

Solvent-Free and Alternative Solvent Systems: A major tenet of green chemistry is the reduction or elimination of hazardous solvents. Research into the solvent-free synthesis of pyrrole derivatives and other organometallic compounds has shown significant promise. mbbcollege.insemanticscholar.org Techniques such as mechanochemistry, where reactions are conducted by grinding solids together, can eliminate the need for solvents entirely. chemijournal.com Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate reaction rates, often in the absence of a solvent or in greener solvents like water or ionic liquids. organic-chemistry.orgresearchgate.netnih.gov

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical metric in green synthesis. nih.gov Traditional methods for synthesizing organotin compounds can have lower atom economy due to the formation of stoichiometric byproducts. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key goal. This can be achieved through addition reactions or catalytic cycles that minimize waste.

Interactive Table: Comparison of Synthetic Methods for N-Stannylpyrrole Synthesis

| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Considerations |

| Traditional Salt Formation | None | THF, Diethyl ether | Room Temp. | Several hours | Moderate to High | Generates salt byproduct, uses volatile organic solvents. |

| Catalytic N-Stannylation | Transition Metal Complex (Hypothetical) | Toluene, Dioxane | 60-100 | 1-4 hours | High | Potential for catalyst recycling, reduced byproducts, may still require organic solvents. |

| Microwave-Assisted Synthesis | None or Lewis Acid | Solvent-free or Water | 80-150 | 5-30 minutes | High | Reduced reaction time, energy efficiency, potential for solvent-free conditions. |

| Mechanochemical Synthesis | None | Solvent-free | Room Temp. | 30-60 minutes | High | Eliminates solvent use, energy efficient. |

This table presents a comparative overview of potential and established methods for N-stannylpyrrole synthesis, analyzed from a green chemistry perspective. The data for catalytic, microwave-assisted, and mechanochemical methods are based on general principles and findings in related pyrrole and organotin syntheses, as specific data for this compound is limited.

Reactivity and Mechanistic Investigations of the N Sn Bond

Understanding the Stability of the N-Sn Bond in 1-(Trimethylstannyl)-1H-pyrrole

The stability of the N-Sn bond is not absolute and is influenced by a variety of electronic and environmental factors. Its lability is a critical feature that enables its participation in further chemical transformations.

The lability of the N-Sn bond in this compound is influenced by several factors inherent to its structure. The electronegativity difference between the nitrogen of the pyrrole (B145914) ring and the tin atom creates a polarized covalent bond. The pyrrole ring, being an electron-rich aromatic system, can influence the electron density at the nitrogen atom, which in turn affects the strength and reactivity of the N-Sn bond.

Furthermore, the nature of the alkyl groups on the tin atom plays a role. Trimethylstannyl groups, for instance, are known to confer higher reactivity in some cross-coupling reactions compared to tributylstannyl groups. wikipedia.org This increased reactivity can be attributed to the lower steric hindrance and different electronic effects of the methyl groups compared to butyl groups. The stability is also a balance between the strength of the bond and its ability to be activated in catalytic cycles.

Organotin compounds, including N-stannylated pyrroles, are generally susceptible to hydrolysis. The N-Sn bond can be cleaved by water, particularly under acidic or basic conditions, to yield pyrrole and the corresponding trimethyltin (B158744) hydroxide. Studies on related pyrrole-containing molecules have shown that hydrolysis can be a significant pathway for degradation. nih.gov For instance, research on bioconjugates containing pyrrole moieties indicates that while free pyrrole acids can be unstable to hydrolysis, their incorporation into larger structures like peptides can enhance hydrolytic stability. nih.gov This suggests that the chemical environment surrounding the this compound molecule can play a significant role in its stability towards hydrolysis.

Participation in Cross-Coupling Reactions

This compound and related N-stannyl heterocycles are valuable reagents in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds.

The cleavage of the N-Sn bond is a critical step in the catalytic cycle of cross-coupling reactions. In the context of palladium catalysis, the generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: The organostannane, in this case, this compound, then reacts with the Pd(II) complex. This step involves the transfer of the pyrrolyl group from the tin atom to the palladium center, cleaving the N-Sn bond and forming a new Pd-N bond. The transmetalation is often the rate-determining step in the Stille reaction. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the coupled product (R-pyrrole) from the palladium center, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Mechanistic studies on related C-N bond activation have highlighted the importance of the catalyst and substrate structure in facilitating bond cleavage. nih.gov For the N-Sn bond, the facility of cleavage is crucial for an efficient catalytic turnover.

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org While traditionally used for coupling sp²-hybridized carbon groups like vinyl and aryl moieties attached to tin, the conceptual framework can be extended to N-Sn systems. wikipedia.org In this context, this compound serves as the organostannane partner, providing a pyrrolyl nucleophile.

The key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, which is also applicable when using N-stannyl reagents. organic-chemistry.org The main drawback remains the toxicity associated with organotin compounds. organic-chemistry.org The reaction allows for the formation of N-aryl or N-vinyl pyrroles, which are important structural motifs in medicinal chemistry and materials science.

The activation of the N-Sn bond by a palladium catalyst is the initiating step for a range of synthetic transformations. While specific examples for this compound are less common in literature than its C-stannylated or N-methyl-C-stannylated analogs, the principles remain the same. For instance, 1-methyl-2-(tributylstannyl)pyrrole (B55704) is widely used in palladium-catalyzed Stille coupling reactions to prepare various bithienylpyrrole derivatives and conducting polymers. chemdad.comsigmaaldrich.comsigmaaldrich.com

These transformations underscore the synthetic utility of activating a bond to tin on a pyrrole ring within a palladium catalytic cycle. The activation of the C(spⁿ)-X bond by palladium has been studied computationally, showing that the barrier for oxidative addition decreases from sp³ to sp² to sp hybridized carbons. nih.govru.nl This suggests that the nature of the atom attached to the tin and its chemical environment significantly influences the reaction's feasibility. The activation of the N-Sn bond allows for the coupling of the pyrrole moiety with a diverse range of electrophiles.

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring in this compound

The presence of the trimethylstannyl group on the nitrogen atom of the pyrrole ring significantly influences its reactivity towards electrophiles and nucleophiles. This section explores the regioselectivity of substitution reactions and the activating or deactivating nature of the N-trimethylstannyl group.

Electrophilic substitution reactions on the pyrrole ring of this compound generally occur at the C2 (α) position. This preference is attributed to the greater stability of the resulting cationic intermediate (σ-complex). When the electrophile attacks the C2 position, three resonance structures can be drawn for the intermediate, delocalizing the positive charge over the ring and the nitrogen atom. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. aklectures.comlibretexts.org

Quantum chemical calculations have further elucidated the factors governing the regioselectivity of electrophilic substitution in N-substituted pyrroles. These studies indicate that the predominant α- or β-substitution is determined by a combination of steric factors and the distribution of charges on the atoms of the pyrrole ring and the substituent at the nitrogen atom. researchgate.net While the trimethylstannyl group is relatively bulky, the electronic effects favoring α-substitution are generally dominant.

It's important to note that while C2 substitution is the major pathway, the C3 position can also undergo substitution, particularly if the C2 positions are blocked or if specific reaction conditions are employed. wikipedia.org For instance, the use of N-silyl-protected pyrroles can direct bromination to the C3 position. wikipedia.org

Table 1: Regioselectivity of Electrophilic Substitution on this compound

| Electrophile | Major Product | Minor Product |

| General Electrophile (E+) | 2-Substituted-1-(trimethylstannyl)-1H-pyrrole | 3-Substituted-1-(trimethylstannyl)-1H-pyrrole |

Influence of the N-Trimethylstannyl Group on Ring Activation/Deactivation

The N-trimethylstannyl group is generally considered to be an activating group for electrophilic aromatic substitution on the pyrrole ring. The tin atom is less electronegative than carbon and can donate electron density to the pyrrole ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles.

Other Characteristic Reactions of the N-Sn Moiety

Beyond influencing the reactivity of the pyrrole ring, the N-Sn bond itself is a site of characteristic chemical transformations. These include exchange reactions with halogens and reactions with various electrophiles, such as carbonyl compounds.

The N-Sn bond in this compound is susceptible to cleavage by halogens. This reaction, often referred to as halogenolysis, results in the replacement of the trimethylstannyl group with a halogen atom, yielding an N-halopyrrole and a trimethyltin halide. This provides a convenient method for the synthesis of N-halogenated pyrroles.

The reaction proceeds readily with various halogenating agents. For instance, reaction with bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to yield N-bromopyrrole. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. wikipedia.orgnih.gov The high reactivity of the N-Sn bond towards halogens makes this a synthetically useful transformation.

Table 2: Halogenolysis of this compound

| Halogenating Agent | Product |

| Bromine (Br₂) | N-Bromopyrrole |

| N-Bromosuccinimide (NBS) | N-Bromopyrrole |

| N-Chlorosuccinimide (NCS) | N-Chloropyrrole |

Reactions with Carbonyl Compounds and Other Electrophiles

The N-trimethylstannyl group can facilitate reactions with various electrophiles, including carbonyl compounds. The reaction of this compound with aldehydes or ketones, often in the presence of a catalyst, can lead to the formation of N-substituted pyrroles where the substituent is derived from the carbonyl compound. For example, reaction with an aldehyde (R-CHO) can result in the formation of a 1-(1-hydroxyalkyl)-1H-pyrrole derivative after workup. nih.gov

These reactions highlight the utility of this compound as a nucleophilic pyrrole synthon. The N-Sn bond can be considered a masked N-H bond, which can be revealed or functionalized under specific reaction conditions. The reaction with electrophiles is not limited to carbonyls; other electrophilic species can also react at the nitrogen center, leading to a wide range of N-functionalized pyrroles.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Stannylpyrroles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds, including N-stannylpyrroles. northwestern.edu It provides detailed information about the chemical environment of NMR-active nuclei.

The ¹H and ¹³C NMR spectra of 1-(trimethylstannyl)-1H-pyrrole reveal characteristic chemical shifts that are influenced by the electronic effects of the trimethylstannyl group and the aromatic pyrrole (B145914) ring.

Proton (¹H) NMR: The protons on the pyrrole ring of this compound exhibit distinct chemical shifts. Typically, the α-protons (adjacent to the nitrogen) appear at a lower field compared to the β-protons. ipb.pt The chemical shifts of the pyrrole protons are sensitive to the solvent used. ipb.pt For the parent pyrrole, the α-hydrogens are observed at lower fields in the ¹H NMR spectrum. ipb.pt In N-substituted pyrroles, the presence of an N-methyl group, for instance, leads to an upfield shift in the resonances of the remaining ring protons. ipb.ptnist.gov The trimethylstannyl group, being less electronegative than hydrogen, is expected to influence the electron density and thus the chemical shifts of the pyrrole protons. The protons of the trimethylstannyl group itself typically show a sharp singlet, with satellite peaks arising from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). rsc.org The two-bond Sn-H coupling constants are approximately 50 Hz. huji.ac.il

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrrole carbons in this compound are influenced by the attachment of the trimethylstannyl group. Generally, carbons bonded to more electronegative elements are shifted downfield. libretexts.orglibretexts.org The resonance frequencies of ¹³C nuclei are lower than those of protons in the same magnetic field. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H, which often allows for better resolution of individual carbon signals. libretexts.org The carbonyl carbons in related compounds are typically found far downfield (170-220 ppm). libretexts.org The chemical shifts for carbons in aromatic rings generally fall within the 125-150 ppm range. libretexts.org The presence of the trimethylstannyl group will affect the precise chemical shifts of the pyrrole carbons.

A general overview of typical chemical shift ranges for related functional groups can be seen in the table below.

Note: The table presents general chemical shift ranges and the actual values for this compound may vary. libretexts.orgwiredchemist.com

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom in organotin compounds. academie-sciences.fr Tin has three spin-1/2 isotopes suitable for NMR (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.ilacademie-sciences.fr The chemical shift of ¹¹⁹Sn covers a very wide range (approximately 5000 ppm), making it highly sensitive to changes in the coordination number and the nature of the substituents attached to the tin atom. northwestern.eduresearchgate.net

The ¹¹⁹Sn chemical shift for this compound provides insight into the nature of the N-Sn bond. The electron-donating or -withdrawing character of the pyrrole ring influences the shielding of the tin nucleus. The chemical shifts are also dependent on the solvent and the concentration of the sample. rsc.org For trimethyltin (B158744) compounds (Me₃SnX), the ¹¹⁹Sn NMR resonances are influenced by the electronegativity of the atom (X) bonded to the tin. rsc.org

For more complex molecules or to resolve overlapping signals in 1D spectra, multi-dimensional NMR techniques are employed. omicsonline.orgresearchgate.net These experiments provide correlations between different nuclei, aiding in the unambiguous assignment of signals and the determination of the molecular structure. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. For this compound, an HSQC spectrum would show correlations between the pyrrole protons and their corresponding carbon atoms. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear 2D experiment shows correlations between protons that are coupled to each other, helping to identify the proton spin systems within the pyrrole ring. nih.gov

These advanced techniques provide a detailed map of the connectivity within the this compound molecule. omicsonline.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uni-siegen.denih.gov These techniques are complementary and are used to identify functional groups and to gain insight into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the pyrrole ring and the trimethylstannyl group. The N-H stretching vibration, prominent in the spectrum of pyrrole itself (around 3400-3500 cm⁻¹), will be absent in the N-substituted this compound. researchgate.netresearchgate.net The C-H stretching and bending vibrations of the pyrrole ring will be present, as well as the ring stretching vibrations. The trimethylstannyl group will exhibit characteristic vibrations, including Sn-C stretching and CH₃ rocking and deformation modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be active in one technique and inactive in the other. uni-siegen.de For molecules with a center of symmetry, this complementarity is particularly pronounced.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the determination of its elemental composition. mdpi.com For this compound, HRMS can confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a characteristic signature in the mass spectrum that aids in the identification of tin-containing fragments. mdpi.com During electrospray ionization (ESI), the complex structure may fragment, and the charge may remain on the ligand part. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic transitions within a molecule. researchgate.netoxfordsciencetrove.comyoutube.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyrrole ring. The absorption spectrum of pyrrole itself shows bands around 250 nm and 287 nm. researchgate.net The attachment of the trimethylstannyl group may cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. researchgate.net The substitution of a trimethylstannyl group on an aromatic system can lead to a red shift in the absorption maximum. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many aromatic compounds are fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. The presence of heavy atoms like tin can influence the fluorescence properties, sometimes leading to quenching of fluorescence. researchgate.net

X-ray Crystallography of N-Stannylpyrrole Analogues

As of the latest available data, detailed X-ray crystallographic studies specifically for this compound or its close N-stannylpyrrole analogues are not extensively reported in publicly accessible literature. The direct determination of a molecule's three-dimensional structure, including precise bond lengths and angles, is accomplished through single-crystal X-ray diffraction. This technique would provide definitive information on the geometry at the tin atom, the planarity of the pyrrole ring upon stannylation, and the nature of the tin-nitrogen bond.

While crystallographic data exists for a wide array of organotin compounds and other nitrogen-containing heterocycles, the specific structural details for N-stannylpyrroles remain an area with limited published research. Analogous structures, such as N-stannylated imidazoles or other azoles, would offer valuable comparative insights, but their crystal structures are also not readily found in open-access crystallographic databases.

The characterization of related organotin compounds reveals that the geometry around the tin atom is highly dependent on the substituents. For instance, tetracoordinate tin atoms in compounds of the type R₃SnX typically adopt a distorted tetrahedral geometry. The Sn-N bond length in various organotin compounds can vary, but for analogous systems, it would be expected to be in the range of 2.1 to 2.3 Å.

Without experimental crystallographic data for N-stannylpyrrole analogues, key structural parameters cannot be definitively tabulated. The following tables are therefore placeholders, illustrating the type of data that would be obtained from such studies.

Table 1: Hypothetical Crystallographic Data for an N-Stannylpyrrole Analogue

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

Table 2: Hypothetical Selected Bond Lengths and Angles for an N-Stannylpyrrole Analogue

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Sn-N | Not Available |

| Sn-C (methyl) | Not Available |

| N-C (pyrrole) | Not Available |

| C-N-C (pyrrole) | Not Available |

| N-Sn-C | Not Available |

Further research in this area is required to elucidate the precise solid-state structure of this compound and its analogues, which would be invaluable for understanding their reactivity and physical properties.

Theoretical and Computational Chemistry of 1 Trimethylstannyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(trimethylstannyl)-1H-pyrrole at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is a widely used tool for predicting the ground-state properties of molecules like this compound. mpg.denih.gov DFT calculations can determine optimized geometries, bond lengths, and angles, providing a detailed three-dimensional picture of the molecule.

For this compound, DFT studies would focus on the N-Sn bond and the geometry of the pyrrole (B145914) ring. Key parameters that can be calculated include the N-Sn bond length, the Sn-C bond lengths in the trimethylstannyl group, and the bond lengths and angles within the pyrrole ring. These calculations help in understanding the steric and electronic effects of the trimethylstannyl group on the pyrrole ring.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into the electronic structure. researchgate.net NBO analysis examines the delocalization of electron density between orbitals, which is crucial for understanding bonding interactions, such as the nature of the N-Sn bond and the aromaticity of the pyrrole ring. researchgate.net The interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the Sn-C bonds can be quantified, revealing the extent of hyperconjugation and its influence on the stability and reactivity of the molecule.

Table 1: Calculated Ground State Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Units |

| N-Sn Bond Length | 2.15 | Å |

| Average Sn-C Bond Length | 2.14 | Å |

| C-N-C Angle in Pyrrole Ring | 108.5 | Degrees |

| Dipole Moment | 1.8 | Debye |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated using DFT. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. rsc.orgresearchgate.net

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.netresearchgate.net The calculations also provide information about the nature of the electronic transitions, such as whether they are localized on the pyrrole ring (π-π* transitions) or involve charge transfer between the pyrrole ring and the trimethylstannyl group. The accuracy of TD-DFT predictions can depend on the choice of the functional. nih.gov

The results of TD-DFT calculations can be compared with experimental spectroscopic data to validate the computational model and to gain a deeper understanding of the electronic transitions. rsc.org This is crucial for designing molecules with specific optical properties.

Table 2: Predicted Spectroscopic Data for this compound from TD-DFT (Hypothetical)

| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 4.8 | 0.05 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 5.5 | 0.20 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 6.1 | 0.01 | HOMO → LUMO+1 (n-σ*) |

Note: This table presents hypothetical TD-DFT results to illustrate the kind of information that can be obtained. The actual values and assignments would result from specific calculations.

Computational methods can be used to calculate bond dissociation energies (BDEs), which provide a measure of bond strength. For this compound, the N-Sn bond dissociation energy is of particular interest as it relates to the thermal stability and reactivity of the compound. DFT and other high-level ab initio methods can be employed to calculate the energy required to break the N-Sn bond homolytically. researchgate.net

The potential energy surface (PES) for the dissociation of the N-Sn bond can also be mapped out computationally. This surface illustrates the energy of the system as a function of the N-Sn bond distance, providing insights into the reaction pathway and the activation energy for bond cleavage.

Mechanistic Modeling of N-Sn Bond Reactivity

Computational modeling can be employed to investigate the mechanisms of reactions involving the cleavage of the N-Sn bond in this compound. For instance, in reactions with electrophiles, the trimethylstannyl group can be replaced by another functional group. DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. rsc.org

This type of modeling helps to understand the factors that influence the reactivity of the N-Sn bond, such as the nature of the electrophile and the solvent effects. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined.

Aromaticity Perturbation by N-Substitution and Delocalization Effects

The aromaticity of the pyrrole ring is a key feature that influences its reactivity and stability. uobaghdad.edu.iqwikipedia.org The introduction of the trimethylstannyl group at the nitrogen atom can perturb this aromaticity. Several computational methods can be used to quantify the aromaticity of the pyrrole ring in this compound.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. nih.gov NICS values are calculated at the center of the ring and provide a measure of the magnetic shielding, which is related to the aromaticity. A more negative NICS value generally indicates a higher degree of aromaticity.

Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. By comparing the calculated NICS and HOMA values for this compound with those of unsubstituted pyrrole, the effect of the trimethylstannyl group on the aromaticity can be quantified.

The delocalization of the nitrogen lone pair into the pyrrole ring is crucial for its aromaticity. chemrxiv.org The trimethylstannyl group, being electropositive, can influence this delocalization. NBO analysis can be used to study the p-orbital occupation of the nitrogen atom and the charge distribution in the ring, providing further insights into the electronic effects of the substituent.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can be used to study its conformational dynamics. nih.govnih.govdntb.gov.ua MD simulations provide a picture of how the molecule moves and flexes over time at a given temperature. nih.govsoton.ac.uk

For this compound, MD simulations could be used to study the rotation of the trimethylstannyl group around the N-Sn bond. Although this rotation is expected to be relatively free, there may be small energy barriers that can be identified from the simulations. MD can also be used to study the out-of-plane vibrations of the pyrrole ring and the movements of the methyl groups on the tin atom.

In more complex systems, such as when this compound is interacting with other molecules or is in solution, MD simulations are particularly useful for exploring the conformational landscape and identifying the most stable conformations. nih.govnih.gov

Advanced Applications in Organic Synthesis and Functional Materials

Strategic Synthon in Complex Molecule Synthesis

As a strategic synthon, 1-(Trimethylstannyl)-1H-pyrrole provides a reactive pyrrole (B145914) unit that can be incorporated into larger molecular frameworks with a high degree of control. The trimethylstannyl group acts as a versatile handle, enabling a range of coupling reactions that are fundamental to the assembly of intricate organic molecules.

This compound is an exceptional precursor for a wide array of N-substituted pyrrole derivatives. beilstein-journals.orgnih.gov The trimethylstannyl moiety can be readily cleaved and replaced by various electrophiles, facilitating the introduction of diverse functional groups directly onto the pyrrole nitrogen. This method is a cornerstone for creating libraries of pyrrole-based compounds for medicinal chemistry and materials science. alliedacademies.org The synthesis of these functionalized pyrroles can also be achieved through various other modern synthetic methodologies, including multi-component reactions and catalyzed cycloadditions, which underscores the importance of having diverse building blocks. beilstein-journals.orgorganic-chemistry.org

The ability to generate N-acylpyrroles is particularly noteworthy, as these can be formed through the condensation of carboxylic acids with appropriate amine precursors, followed by an acid-mediated cyclization to form the pyrrole ring. This approach demonstrates high tolerance for various functional groups. Furthermore, the development of one-pot syntheses, such as those starting from azido (B1232118) ketones, allows for the efficient construction of highly functionalized pyrroles that are valuable as precursors in drug discovery. beilstein-journals.orgresearchgate.net

Table 1: Selected Synthetic Methodologies for Functionalized Pyrrole Derivatives

| Methodology | Description | Typical Reactants | Key Feature |

| Stille Coupling | Palladium-catalyzed cross-coupling reaction. | Organostannane (e.g., this compound) and an organic halide. | Forms carbon-carbon or carbon-heteroatom bonds with high selectivity. |

| Multi-component Reactions | A reaction where three or more reactants combine in a single step to form a product. organic-chemistry.org | e.g., Primary amines, diketene, nitrostyrene. organic-chemistry.org | High efficiency and atom economy for creating complex molecules. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | A cycloaddition reaction between a 1,3-dipole and a dipolarophile. nih.gov | Azomethine ylides and N-alkyl maleimide. nih.gov | Constructs five-membered heterocyclic rings, including pyrrole scaffolds. nih.gov |

| Paal-Knorr Condensation | Condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org | 2,5-Dimethoxytetrahydrofuran and various amines. organic-chemistry.org | A classical and reliable method for synthesizing N-substituted pyrroles. organic-chemistry.org |

The pyrrole heterocycle is a fundamental component of many naturally occurring and synthetic macrocycles, most notably the tetrapyrrolic systems like porphyrins and corroles. rsc.orgbeilstein-journals.org this compound can serve as a key building block in the stepwise synthesis of these complex structures. Its defined reactivity allows for controlled coupling with other pyrrolic units or different aromatic systems, enabling the programmed assembly of oligopyrroles and the eventual cyclization to form macrocyclic frameworks. rsc.org

Synthetic strategies for macrocycles often rely on efficient coupling reactions where building blocks are added sequentially. nih.gov The use of organostannanes in palladium-catalyzed reactions is a powerful tool in this context. For instance, the synthesis of meso-pyrrole-substituted corroles can be achieved through the condensation of 1,9-diformyldipyrromethanes with an excess of pyrrole, a process that highlights the importance of pyrrolic precursors in forming larger, conjugated systems. beilstein-journals.org The development of such methods is crucial for creating novel macrocycles for applications ranging from drug development to molecular devices. beilstein-journals.orgnih.gov

Development of Conjugated Systems and Polymers

The intrinsic electronic properties of the pyrrole ring make it an attractive component for conjugated materials. This compound provides a pathway to incorporate this heterocycle into polymers and other extended π-systems, leading to materials with interesting optical and electronic functionalities.

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers, typically synthesized through the oxidative polymerization of pyrrole. wikipedia.orgscirp.org This conventional method results in a polymer linked primarily through the α-carbons (C-2 and C-5) of the pyrrole rings. However, the properties of PPy, such as solubility and processability, can be significantly modified by introducing substituents. mdpi.com

This compound offers a synthetic route to incorporate pyrrole units into a polymer backbone via the nitrogen atom. This N-linkage disrupts the conjugation pathway differently than C-linkages, leading to materials with distinct properties. By using the stannyl (B1234572) group as a reactive site for polymerization, novel copolymer structures can be designed. Research into N-substituted PPy derivatives has shown that such modifications can improve solubility and fusibility, overcoming some of the major limitations of unsubstituted PPy. mdpi.com These N-linked or N-substituted polymers have potential applications in energy storage, particularly in lithium-ion batteries. mdpi.com

Organic semiconductors are at the heart of next-generation electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). utdallas.edu The π-electron rich nature of pyrrole makes it an excellent electron-donating building block for these materials. utdallas.eduresearchgate.net The performance of an organic semiconductor is highly dependent on its molecular structure, which dictates its charge transport mobility, energy levels, and light absorption characteristics.

This compound is a key tool for the rational design of these materials. It allows for the precise installation of the pyrrole moiety into larger conjugated molecules, often as part of a donor-acceptor architecture which is crucial for tuning the material's bandgap. rsc.org For example, diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole core, have shown excellent performance as p-channel semiconductors in OFETs, with some exhibiting high hole mobilities and on/off current ratios. rsc.org The ability to synthetically modify the pyrrole unit and its surrounding aromatic systems allows chemists to fine-tune the optoelectronic properties, paving the way for more efficient and stable organic electronic devices. utdallas.edursc.org

Table 2: Performance of Selected Pyrrole-Based Organic Semiconductors

| Compound Type | Application | Reported Performance Metric | Source |

| Diketopyrrolopyrrole Derivative | OTFT | Hole mobility: 0.7 cm²/V·s; On/off ratio: 10⁶ | rsc.org |

| Phenylthienyl Derivatives | OTFT | Hole mobility: up to 1.7 x 10⁻⁵ cm²/V·s; On/off ratio: 10²–10⁴ | researchgate.net |

| Pyrrolo[3,2-b]pyrrole (B15495793) Polymers | Organic Electronics | Tunable optical absorbance across the visible spectrum. | rsc.org |

| Azomethine-Containing Copolymers | Degradable Conjugated Polymers | Tunable fluorescence and absorbance upon degradation. | nih.gov |

Catalysis and Ligand Design

The pyrrole nucleus is a component of many important ligands in coordination chemistry and catalysis, most famously in the porphyrin macrocycle of heme enzymes. The ability to functionalize the pyrrole ring is critical for developing new ligands with tailored steric and electronic properties for specific catalytic transformations.

While direct applications of this compound in catalysis are not extensively documented, its role as a precursor to N-functionalized pyrroles is highly relevant. By replacing the trimethylstannyl group, a variety of coordinating atoms or chiral auxiliaries can be attached to the pyrrole nitrogen. This allows for the synthesis of novel N-centric pyrrole-based ligands. These ligands can then be complexed with transition metals to create catalysts for various reactions, including polymerization. alliedacademies.orgutdallas.edu The development of pyrrole-based catalysts is an active area of research, with some compounds being investigated as supports for fuel cell catalysts or as catalysts for polymerization processes themselves. alliedacademies.orgwikipedia.org

Exploration as a Ligand in Organometallic Catalysis

This compound itself is not typically employed directly as a ligand in organometallic catalysis due to the lability of the Sn-N bond. However, it is a valuable precursor for the synthesis of more elaborate pyrrole-containing ligands. Through cross-coupling reactions, such as the Stille coupling, the pyrrole unit can be incorporated into multidentate ligand frameworks. These resulting ligands can then coordinate with various metal centers to form catalytically active complexes.

For instance, pyrrole-pyridine based ligands, which can be synthesized using stannylpyrrole intermediates, have been explored in coordination chemistry. Current time information in Merrimack County, US. The resulting complexes with transition metals like palladium have shown significant catalytic activity in various organic transformations. One notable application is the palladium-catalyzed α-arylation of ketones, a crucial C-C bond-forming reaction in medicinal and materials chemistry. The performance of such catalytic systems is highly dependent on the ligand architecture.

Table 1: Catalytic Activity of Palladium Complexes with Pyrrole-Derived Ligands in Ketone α-Arylation

| Catalyst/Ligand | Reaction | Turnover Frequency (h⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium-PYA Complex (Parent) | α-arylation of ketones | ~120 | >99 | nih.gov |

| Palladium-PYA Complex (iPr-pyrazole chelate) | α-arylation of ketones | up to 1200 | >99 | nih.gov |

The data in Table 1 illustrates how tuning the electronic and steric properties of the pyrrole-derived ligand can dramatically enhance the catalytic efficiency, as seen by the order of magnitude increase in turnover frequency. nih.gov This highlights the indirect but critical role of stannylpyrroles as building blocks for high-performance catalysts.

Role in Anion Recognition and Supramolecular Assemblies

The direct application of this compound in anion recognition is precluded by the presence of the bulky and electropositive trimethylstannyl group on the pyrrole nitrogen. This group effectively blocks the N-H proton, which is the primary hydrogen bond donor responsible for anion binding in many pyrrole-based receptors.

However, the synthesis of sophisticated anion receptors and supramolecular assemblies often relies on the strategic incorporation of the pyrrole moiety. Stannylpyrroles can serve as a starting point in multi-step syntheses to generate these complex structures. After the incorporation of the pyrrole ring into a larger framework via reactions like Stille coupling, the trimethylstannyl group can be removed or replaced to unmask the N-H functionality.

The ability of the pyrrole N-H group to act as a hydrogen bond donor is central to the design of anion receptors. The binding affinity and selectivity of these receptors can be modulated by incorporating electron-withdrawing groups on the pyrrole ring or by pre-organizing multiple pyrrole units within a macrocyclic or open-chain architecture.

Table 2: Association Constants (Kₐ) for Anion Binding by Various Pyrrole-Based Receptors

| Receptor | Anion | Solvent | Kₐ (M⁻¹) | Reference |

|---|---|---|---|---|

| 3,4-bis-(perfluorohexyl)pyrrole | Cl⁻ | CD₂Cl₂ | 1.4 x 10³ | nih.gov |

| Dipyrromethane | F⁻ | CD₂Cl₂ | 2.1 x 10³ | nih.gov |

| N²,N⁵-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | H₂PO₄⁻ | Deuterochloroform | Highly Selective | nih.gov |

| meso-substituted hexapyrrolic calix rsc.orgpyrrole (cis-isomer) | Various Anions | Not Specified | 10⁵ - 10⁶ | bgsu.edu |

The data presented in Table 2 demonstrates the range of binding affinities that can be achieved with pyrrole-based receptors. nih.govnih.govbgsu.edu These examples underscore the importance of the pyrrole N-H bond in supramolecular chemistry and illustrate how derivatives, potentially accessible from stannylpyrrole precursors, are tailored for specific anion recognition tasks.

Other Emerging Applications in Chemical Research

The versatility of this compound as a synthetic building block has led to its use in the creation of materials with a wide array of emerging applications, particularly in the fields of materials science and photocatalysis. The ability to readily introduce the pyrrole heterocycle into conjugated systems is a key advantage.

One of the most significant areas of application for pyrrole derivatives is in the development of conducting polymers. Polypyrrole and its derivatives are known for their good electrical conductivity, environmental stability, and biocompatibility. nih.gov The synthesis of well-defined polypyrrole-based materials can be facilitated by polymerization reactions of monomers prepared using stannylpyrrole chemistry.

Table 3: Electrical Conductivity of Polypyrrole (PPy) Synthesized Under Various Conditions

| Synthesis Method/Conditions | Conductivity (S/m) | Reference |

|---|---|---|

| Chemical polymerization with FeCl₃ and SDS (3 hours) | 3.16 | ijert.orgyoutube.com |

| Chemical oxidative polymerization with FeCl₃ (0.1 M) | ~0.0167 | researchgate.net |

Furthermore, pyrrole-containing frameworks are being explored as next-generation photocatalysts. For example, a pyrrolo[3,2-b]pyrrole core has been incorporated into a covalent triazine-based framework (CTF) for photocatalytic hydrogen production from water. rsc.orgrsc.orgresearchgate.net This material exhibits promising efficiency, highlighting the potential of pyrrole-based architectures in renewable energy applications.

Table 4: Performance of a Pyrrolo[3,2-b]pyrrole-Containing Photocatalyst (CTF-TPP@Pd₀.₅)

| Parameter | Value | Reference |

|---|---|---|

| Hydrogen Production Rate | 7980 µmol g⁻¹ in 4 h | rsc.orgrsc.orgresearchgate.net |

| Apparent Quantum Yield (AQY) at 420 nm | 13.97% | rsc.orgrsc.org |

| Turnover Number (TON) in 4 h | >173 | rsc.orgrsc.orgresearchgate.net |

These emerging applications demonstrate that while this compound may not be the final functional molecule, it is a crucial enabler for the synthesis of advanced materials with significant potential to address challenges in electronics, energy, and beyond.

Future Perspectives and Unexplored Research Avenues

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of organotin compounds, including 1-(Trimethylstannyl)-1H-pyrrole, has traditionally relied on methods that can generate hazardous waste and utilize harsh reaction conditions. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact.

Current research in the broader field of pyrrole (B145914) synthesis points towards several innovative and environmentally benign approaches that could be adapted for this compound. These include the use of aqueous micellar solutions with surfactants like sodium dodecyl sulfate, which can enhance reaction rates and facilitate catalyst-free conditions. mdpi.com Microwave-assisted and ultrasound-promoted syntheses have also emerged as energy-efficient methods for preparing various heterocyclic compounds, often leading to shorter reaction times and higher yields. youtube.com

A significant advancement would be the development of a one-pot synthesis from simple precursors that avoids the isolation of intermediates and reduces solvent usage. For instance, a multicomponent reaction involving an appropriate pyrrole precursor, a base, and a trimethyltin (B158744) source under solvent-free or aqueous conditions could represent a major step forward. researchgate.net The exploration of heterogeneous catalysts, such as supported metal nanoparticles or solid acids like montmorillonite (B579905) clay, could also offer a recyclable and more sustainable alternative to homogeneous catalysts. researchgate.netwikipedia.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and energy efficiency. |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates through acoustic cavitation, potentially milder conditions. |

| Aqueous Micellar Catalysis | Use of water as a solvent, reduced need for organic solvents, potential for catalyst-free reactions. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, minimizing waste. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste from intermediate purification steps. |

Further research is needed to explore the feasibility of these green methodologies for the specific synthesis of this compound, aiming for processes with high atom economy and minimal environmental footprint.

Investigation of Targeted Chemical Interactions (excluding biological applications)

The trimethylstannyl group imparts unique reactivity to the pyrrole ring, making this compound a valuable intermediate in organic synthesis. A key area for future investigation is the detailed exploration of its targeted chemical interactions, particularly in cross-coupling reactions.

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide, stands out as a powerful tool for forming carbon-carbon bonds. nih.gov While the related compound, 1-methyl-2-(tributylstannyl)-1H-pyrrole, has been utilized in Stille reactions to synthesize complex molecules like bithienylpyrrole derivatives, the full potential of this compound in this context is yet to be realized. chemdad.com Future research should focus on expanding the scope of Stille coupling partners for this compound to include a wider variety of aryl, heteroaryl, and vinyl halides and triflates.

A particularly interesting and underexplored area is the regioselective double Stille coupling, which could allow for the construction of complex, fused heterocyclic systems in a single step. rsc.org Investigations into the factors controlling the regioselectivity of such reactions, including the choice of catalyst, ligands, and reaction conditions, will be crucial.

| Reaction Type | Potential Application with this compound |

| Stille Coupling | Synthesis of functionalized pyrroles, conjugated polymers, and complex heterocyclic systems. |

| Regioselective Double Stille Coupling | One-pot synthesis of fused pyrrole-containing polycyclic aromatic compounds. |

| Other Cross-Coupling Reactions | Exploration of reactivity in other palladium-catalyzed reactions or with other transition metal catalysts. |

Furthermore, the reactivity of the C-Sn bond in this compound towards other electrophiles beyond organic halides should be systematically investigated. This could lead to novel synthetic transformations and the creation of a diverse library of functionalized pyrroles for various applications in materials science and organic electronics.

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, driven by the potential to combine the desirable properties of both components to create materials with novel functionalities. This compound is a promising building block for such materials due to the presence of both an organic pyrrole ring and an inorganic tin moiety.

One of the most exciting future directions is the use of this compound as a precursor for the synthesis of conducting polymers and hybrid materials. Polypyrrole is a well-known conducting polymer, and its properties can be tuned by incorporating other elements. pageplace.denih.gov The electropolymerization of derivatives synthesized from stannylated pyrroles has been shown to produce conducting polymers. chemdad.com Future work could explore the in-situ polymerization of this compound within inorganic matrices (e.g., silica, titania) via a sol-gel process to create interpenetrating polymer networks. researchgate.net This could lead to materials with enhanced thermal stability, mechanical strength, and tailored electronic properties.

Another avenue of research is the surface modification of inorganic nanoparticles with this compound. The pyrrole moiety could then be used as a handle for further functionalization or polymerization, leading to core-shell nanoparticles with a conducting polymer shell. Such materials could find applications in sensors, catalysis, and energy storage.

| Hybrid Material Type | Potential Synthetic Strategy | Potential Applications |

| Conducting Polymer-Inorganic Composite | In-situ polymerization of this compound in a sol-gel matrix. | Flexible electronics, sensors, antistatic coatings. |

| Core-Shell Nanoparticles | Surface modification of inorganic nanoparticles followed by polymerization. | Catalysis, drug delivery, advanced coatings. |

| Covalent Organic-Inorganic Frameworks | Use as a linker in the synthesis of crystalline porous materials. | Gas storage and separation, catalysis. |

The ability to precisely control the interface between the organic and inorganic components will be critical for tailoring the properties of these hybrid materials.

Advanced Characterization Techniques for Dynamic Processes

The study of dynamic processes, such as conformational changes and intermolecular exchange, is crucial for a complete understanding of the behavior of this compound. Advanced characterization techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools to investigate these processes. nih.gov

Future research should employ variable-temperature NMR studies to probe the rotational dynamics around the N-Sn bond. It is conceivable that at low temperatures, the rotation could be slow enough on the NMR timescale to observe distinct signals for different conformers. Line shape analysis of the NMR spectra at various temperatures would allow for the determination of the activation energy for this rotational barrier. nih.gov

Furthermore, two-dimensional exchange spectroscopy (2D EXSY) could be used to investigate potential intermolecular exchange of the trimethylstannyl group between pyrrole units. This would provide valuable information on the lability of the N-Sn bond and the kinetics of such exchange processes.

| Dynamic Process | Proposed Characterization Technique | Information Gained |

| Rotation around the N-Sn bond | Variable-Temperature 1D NMR | Activation energy of rotation, conformational preferences. |

| Intermolecular Exchange of Trimethylstannyl Group | 2D Exchange Spectroscopy (EXSY) | Rate and mechanism of intermolecular exchange. |

| Fluxional Behavior in Coordination Complexes | Multinuclear (¹H, ¹³C, ¹¹⁹Sn) Dynamic NMR | Characterization of ligand exchange and rearrangement processes. |

In addition to NMR, computational methods such as Density Functional Theory (DFT) can be used to model these dynamic processes and complement the experimental findings. A combined experimental and theoretical approach will provide a comprehensive picture of the dynamic nature of this compound and its interactions.

Q & A

Q. What synthetic methods are commonly employed for introducing the trimethylstannyl group into pyrrole derivatives?

The trimethylstannyl group is typically introduced via lithiation followed by stannylation. A representative method involves treating 1-hexyl-1H-pyrrole with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in anhydrous hexane under argon at 0°C. After lithiation, trimethyltin chloride (TMeSnCl) in tetrahydrofuran (THF) is added to yield 1-hexyl-2-(trimethylstannyl)-1H-pyrrole with ~93% yield (crude). This method emphasizes strict anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can the purity and structure of 1-(Trimethylstannyl)-1H-pyrrole be confirmed using spectroscopic techniques?

- 1H NMR : Characteristic peaks for the trimethylstannyl group (δ ~0.3–0.5 ppm for Sn(CH3)3) and pyrrole protons (δ ~6.2–6.4 ppm for α-protons). For example, 1-(4-bromophenyl)-1H-pyrrole derivatives show distinct aromatic and pyrrole ring signals in CDCl3 .

- 13C NMR : Resonances for the Sn-bound methyl groups (~8–10 ppm) and pyrrole carbons (~110–120 ppm).

- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]+ for stannylated pyrroles). Purity is assessed via TLC or flash chromatography (e.g., EtOAc/hexanes gradients) .

Q. What are the typical yields and reaction conditions for synthesizing this compound via lithiation routes?

Yields range from 82–93% depending on substrate and conditions. Key parameters include:

- Temperature : Lithiation at 0°C, followed by room-temperature stirring (12–24 hours).

- Solvents : Hexane for lithiation, THF for stannylation.

- Stoichiometry : Excess n-BuLi (1.2–1.5 equiv) and TMeSnCl (1.5 equiv) ensure complete conversion. Example: 1-hexyl-2-(trimethylstannyl)-1H-pyrrole synthesis achieves 93% yield using TMEDA as a coordinating ligand .

Advanced Questions

Q. How does the choice of base and solvent influence the regioselectivity in the stannylation of 1H-pyrrole derivatives?

Regioselectivity is controlled by the base’s ability to deprotonate specific positions. TMEDA coordinates with n-BuLi, enhancing the stability of the lithiated intermediate and directing stannylation to the α-position of pyrrole. Polar aprotic solvents like THF favor kinetic control, while nonpolar solvents (hexane) may alter selectivity. Competing pathways (e.g., β-deprotonation) are minimized by maintaining low temperatures (0°C) during lithiation .

Q. What strategies can mitigate competing side reactions during the synthesis of trimethylstannyl-substituted pyrroles?

- Inert Atmosphere : Argon prevents oxidation of sensitive intermediates.

- Controlled Stoichiometry : Avoid excess n-BuLi to reduce over-lithiation.

- Work-up Optimization : Quenching with NH4Cl(aq.) followed by hexane/water extraction removes unreacted tin reagents.

- Purification : Flash chromatography (silica gel, EtOAc/hexanes) isolates the product from byproducts like SnCl2 .

Q. How can this compound be utilized in cross-coupling reactions to construct complex heterocyclic systems?

The trimethylstannyl group serves as a transmetallation partner in Stille couplings. For example, aryl halides or triflates react with stannylated pyrroles under palladium catalysis (e.g., Pd(PPh3)4) to form biaryl systems. This is critical in synthesizing conjugated polymers or pharmaceuticals. A related example is the use of 1-(tert-butyldimethylsilyl)-2-boryl-1H-pyrrole in borylation reactions, demonstrating the versatility of stannyl groups in forming C–C bonds .

Q. Methodological Notes

- Synthesis Optimization : Adjusting TMEDA and n-BuLi ratios (1:1 to 1:2) can improve lithiation efficiency .

- Characterization Pitfalls : Sn–C coupling in NMR may split peaks; use high-resolution spectrometers for clarity .

- Safety : Trimethyltin chloride is toxic; handle in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.